molecular formula C21H18F2N2O4 B11026379 Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11026379
M. Wt: 400.4 g/mol
InChI Key: FGIXFPYIJVWSCN-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H18F2N2O4 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the tetrahydropyridine class and features multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinity.

Pharmacological Targets

Research indicates that compounds with a tetrahydropyridine scaffold can interact with various biological targets. Notably, they have shown activity against muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype, which is implicated in cognitive functions and drug addiction treatments .

Table 1: Biological Activities of Related Tetrahydropyridine Compounds

CompoundTargetActivityReference
Compound 56M5 mAChRIC50 = 0.45 nM
Compound 8M1-M4 mAChRSelectivity for M5
Ethyl 1-(2-bromopropanoyl)-4-hydroxyVariousAntimicrobial

The mechanism of action for this compound involves modulation of neurotransmitter systems. It has been suggested that the compound acts as an antagonist at mAChRs, which may lead to alterations in neurotransmitter release and synaptic plasticity.

Study on Cognitive Enhancement

In a study evaluating cognitive enhancement in animal models, a related tetrahydropyridine compound demonstrated significant improvements in memory tasks when administered at low doses. The results suggest that compounds in this class may enhance cholinergic transmission by modulating mAChR activity .

Antimicrobial Activity

Another study assessed the antimicrobial properties of related tetrahydropyridines against various bacterial strains. Results indicated that these compounds exhibited moderate to high antibacterial activity, suggesting potential therapeutic applications in treating infections .

Research Findings

Recent studies have employed molecular docking techniques to elucidate the binding interactions between tetrahydropyridine derivatives and their biological targets. These computational analyses support experimental findings regarding selectivity and potency against specific receptor subtypes.

Table 2: Summary of Research Findings on Tetrahydropyridines

Study FocusMethodologyKey Findings
Cognitive EnhancementAnimal ModelImproved memory tasks with low-dose administration
Antimicrobial ActivityIn vitro AssaysModerate to high activity against bacterial strains
Molecular DockingComputational AnalysisInsights into binding interactions with mAChRs

Properties

Molecular Formula

C21H18F2N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C21H18F2N2O4/c1-12-19(21(28)29-2)17(20(27)24-15-7-3-13(22)4-8-15)11-18(26)25(12)16-9-5-14(23)6-10-16/h3-10,17H,11H2,1-2H3,(H,24,27)

InChI Key

FGIXFPYIJVWSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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